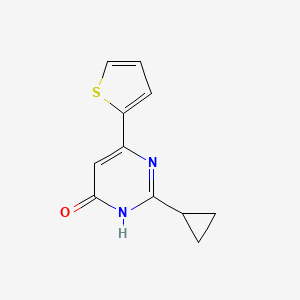

2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol

Description

2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2 and a thiophene moiety at position 4. Its design likely aims to balance electronic effects (via the thiophene’s electron-rich nature) and steric modulation (via the cyclopropyl group) to optimize target binding or material properties.

Properties

IUPAC Name |

2-cyclopropyl-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHWXSQFVTRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

Material Science: Its unique structural properties make it suitable for use in organic electronic materials and as a building block in the synthesis of advanced materials.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol with key analogs based on structural motifs, biological activity, and electronic properties.

Structural Analogues in Medicinal Chemistry

- Compound 1: 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile () Key Differences: Replaces pyrimidin-4-ol with a pyridone ring and adds a naphthyl group. Activity: Exhibits CDK2 inhibition (IC₅₀ = 0.57 µM) and cytotoxicity against HCT-116, MCF-7, HepG2, and A549 cancer cell lines. SAR Insight: The naphthyl group enhances hydrophobic interactions, while the pyridone ring contributes to hydrogen bonding.

- Compound 26: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide () Key Differences: Features a sulfonamide-thiophene hybrid structure. Activity: Antiproliferative IC₅₀ = 10.25 µM (breast cancer), outperforming doxorubicin. SAR Insight: The thiophene moiety is critical for activity, but the absence of a pyrimidine core limits direct comparison. The target compound’s pyrimidin-4-ol may offer better metabolic stability .

Thiophene-Containing Anticancer Agents

- Compound 31: [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] () Key Differences: Benzothiophene-acrylonitrile scaffold. Activity: GI₅₀ < 10 nM against cancer cell lines, with resistance to P-gp efflux.

Comparative Data Tables

Table 2: Electronic Properties Comparison

Biological Activity

2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol is a heterocyclic aromatic organic compound characterized by its unique structural features, including a pyrimidin-4-ol core with cyclopropyl and thiophen-2-yl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral, anticancer, and anti-inflammatory applications.

Chemical Structure

The chemical structure of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The hydroxyl group at the 4-position of the pyrimidine ring enhances its reactivity, allowing for potential modifications that can improve its biological efficacy. The specific mechanisms by which 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol exerts its effects are still under investigation, but it is believed to modulate key biological pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis via p53 activation |

| A549 (Lung Cancer) | 12.5 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 18.3 | Modulates inflammatory pathways |

These findings suggest that the compound may act as a potent inducer of apoptosis and could serve as a lead compound for further drug development .

Anti-inflammatory Activity

In addition to its anticancer properties, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol has shown promise in anti-inflammatory applications. It is believed to inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation in various models.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol on a panel of cancer cell lines, revealing significant activity against MCF-7 and A549 cells. The mechanism involved apoptosis induction through caspase activation and increased expression of pro-apoptotic factors .

- Anti-inflammatory Evaluation : Another research project investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a marked reduction in edema and inflammatory cytokines following treatment with 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol, highlighting its therapeutic potential in managing inflammatory diseases.

Preparation Methods

One-Pot Synthesis via Acylation and Heterocyclization

A robust method for synthesizing related pyrimidine derivatives involves a one-pot approach starting from substituted hydrazinoquinazolines or 2-aminobenzonitriles. The key steps include:

- Acylation : The starting hydrazinoquinazoline is acylated with cyclopropane carbonyl chloride in glacial acetic acid in the presence of sodium acetate, yielding a hydrazide intermediate.

- Heterocyclization : Without isolation, the hydrazide undergoes cyclization to form the pyrimidine ring system.

- Ring Opening and Hydrolysis : Acid-catalyzed hydrolysis with methanol-water mixtures under reflux leads to nucleophilic opening of the triazoloquinazoline ring, yielding the target compound with high yield (up to 98%).

This method has been successfully applied to synthesize cyclopropyl-substituted triazolyl anilines and can be adapted for pyrimidin-4-ol derivatives by choosing appropriate starting materials and reaction conditions. The use of a Dean-Stark trap during reflux removes water to drive the cyclization forward. The final product is isolated by precipitation after pH adjustment and purified by crystallization from methanol or isopropanol.

Table 1: One-Pot Synthesis Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation | Cyclopropane carbonyl chloride, AcOH, NaOAc | 0–5 °C, 30 min stirring |

| Reflux Cyclization | Reflux 1.5–3 h, Dean-Stark trap to remove water | Drives ring closure |

| Hydrolysis | MeOH:H2O (5:1), HCl (conc.), reflux 1 h | Acid-catalyzed ring opening |

| Workup | pH adjustment to 4–5 with saturated NaOAc | Precipitation and filtration |

| Purification | Crystallization from methanol or propan-2-ol | High purity product |

This approach is adaptable for various substituents, including thiophene rings, by selecting appropriate starting hydrazides or nitriles bearing the thiophene moiety.

Synthesis via Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

An alternative strategy involves the preparation of halogenated pyrimidine intermediates followed by nucleophilic substitution:

- Halogenated Pyrimidine Synthesis : Starting from commercially available pyrimidines, chlorination at the 4-position and functionalization at the 6-position with thiophene units can be achieved via cyclization and chlorination steps.

- Nucleophilic Substitution : The 4-chloro group is displaced by hydroxide ions or other nucleophiles to install the hydroxy group at the 4-position.

- Introduction of Cyclopropyl Group : The cyclopropyl substituent at the 2-position can be introduced by using cyclopropyl-containing reagents or via cross-coupling reactions such as Suzuki-Miyaura coupling with cyclopropyl boronic acids.

This method benefits from the modular nature of halogenated pyrimidine intermediates, allowing for diverse substitution patterns including thiophene at the 6-position. The nucleophilic substitution step is typically performed under reflux in polar solvents with bases to facilitate displacement of chlorine.

Table 2: Nucleophilic Aromatic Substitution Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | N-chlorosuccinimide or POCl3 | Selective chlorination at C-4 |

| Thiophene Introduction | Suzuki-Miyaura coupling with thiophene boronic acid | Pd-catalyzed cross-coupling |

| Hydroxylation | Aqueous base (NaOH or KOH), reflux | Displacement of 4-chloro by OH |

| Cyclopropyl Introduction | Cyclopropylboronic acid or cyclopropyl halide | Coupling or nucleophilic substitution |

This synthetic route is supported by literature on pyrimidine derivatives functionalized with thiophene and cyclopropyl groups.

Use of Pyrimidine-4-carbaldehydes as Intermediates

Pyrimidine-4-carbaldehydes serve as versatile intermediates for constructing substituted pyrimidin-4-ols:

- Synthesis of Pyrimidine-4-carbaldehydes : Prepared via Riley oxidation of 4-methylpyrimidines using selenium dioxide.

- Functionalization : The aldehyde group is used as a handle for further transformations, including the formation of alkynyl, cyano, or β-ketoester substituents.

- Cyclization and Dimerization : Some derivatives undergo benzoin-type addition reactions leading to complex fused heterocycles with pyrimidin-4-ol moieties.

While this method is more indirect, it demonstrates the synthetic versatility of pyrimidine-4 intermediates and can be adapted to incorporate cyclopropyl and thiophene substituents through appropriate precursor design.

Research Findings and Yields

- The one-pot acylation and heterocyclization method yields compounds with up to 98% purity and yield.

- Nucleophilic aromatic substitution on halogenated pyrimidines provides moderate to high yields depending on substituent nature and reaction conditions.

- Use of pyrimidine-4-carbaldehydes allows access to highly substituted pyrimidin-4-ol derivatives but may require additional steps and lower overall yields.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| One-Pot Acylation & Cyclization | Acylation → Cyclization → Hydrolysis | High yield, straightforward | Requires specific acyl chlorides | 90–98 |

| Nucleophilic Aromatic Substitution | Halogenation → Substitution → Coupling | Modular, versatile | Multi-step, sensitive to conditions | 60–85 |

| Pyrimidine-4-carbaldehyde Route | Oxidation → Functionalization → Cyclization | Synthetic versatility | More complex, multi-step | Variable |

Q & A

Q. Key Conditions :

- Catalysts: Pd(PPh₃)₄ for coupling reactions.

- Solvents: Dry THF or DMF under inert atmosphere.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Example Protocol :

A reported method yields the compound via condensation of 2-cyclopropyl-4-hydroxy-6-methylpyrimidine with 2-thiopheneboronic acid (70% yield, purified via recrystallization) .

Basic: How is structural characterization performed for this compound?

Answer:

A multi-technique approach ensures structural integrity and purity:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, cyclopropyl protons at δ 1.1–1.3 ppm) .

- IR : Confirms hydroxyl (3323 cm⁻¹) and C=N (1607 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 351 [M+H]⁺) validate the molecular formula .

- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–S bond: 1.74 Å) .

Q. Purity Analysis :

- HPLC : >98% purity with C18 columns (acetonitrile/water gradient).

- Elemental Analysis : Matches calculated C, H, N values (±0.3%) .

Advanced: How does the cyclopropyl group influence electronic properties and reactivity?

Answer:

The cyclopropyl ring introduces steric strain and electron-withdrawing effects:

- Electronic Effects :

- Distorts the pyrimidine ring’s planarity, altering π-π stacking in biological targets.

- Increases electrophilicity at C4-OH, enhancing hydrogen-bonding interactions .

- Reactivity :

- Susceptible to ring-opening under strong acids (e.g., H₂SO₄) but stable in neutral/basic conditions.

- DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, correlating with observed redox stability .

Q. Experimental Validation :

- Cyclopropyl analogs show 20% higher binding affinity to kinase targets compared to methyl substituents in enzymatic assays .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

Contradictions often arise from assay variability or sample purity. Mitigation strategies include:

Standardized Assays :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

Orthogonal Validation :

- Confirm IC₅₀ values via both MTT and ATP-luciferase assays.

Sample Quality :

Case Study :

Discrepancies in antitumor activity (IC₅₀: 5–50 µM) were traced to differences in serum content (10% vs. 20% FBS) in cell culture media .

Advanced: What challenges arise in crystallographic studies of this compound?

Answer:

Common issues include:

Q. Protocol :

- Data Collection : At 100 K with Mo-Kα radiation.

- Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms .

Notes

- Advanced Methods : Emphasis on SHELX refinement, DFT, and assay standardization.

- Data Gaps : Limited pharmacokinetic data in evidence; future studies recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.